molecular formula C22H22N4O2 B14936901 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide

Cat. No.: B14936901
M. Wt: 374.4 g/mol
InChI Key: YYIQCGPRFIYVSH-UHFFFAOYSA-N
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Description

N-[5-(1H-Benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is a synthetic small molecule featuring a benzimidazole core linked via a pentyl chain to a 4-hydroxyquinoline-3-carboxamide moiety.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C22H22N4O2/c27-21-15-8-3-4-9-17(15)24-14-16(21)22(28)23-13-7-1-2-12-20-25-18-10-5-6-11-19(18)26-20/h3-6,8-11,14H,1-2,7,12-13H2,(H,23,28)(H,24,27)(H,25,26)

InChI Key

YYIQCGPRFIYVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole moiety, followed by the introduction of the pentyl chain. The quinoline moiety is then synthesized separately and coupled with the benzimidazole derivative under specific reaction conditions.

  • Step 1: Synthesis of Benzimidazole Moiety

      Reagents: o-phenylenediamine, carboxylic acid

      Conditions: Acidic medium, reflux

      Reaction: Formation of benzimidazole ring

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group on the quinoline ring can be oxidized to a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzimidazole and quinoline rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution or nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline-4-one derivatives.

    Reduction: Formation of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-aminoquinoline derivatives.

    Substitution: Formation of various substituted benzimidazole and quinoline derivatives.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can interact with DNA or proteins, while the quinoline moiety can intercalate into DNA or inhibit enzymes. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related derivatives from published reports:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Functional Groups Available Quantity
Target Compound C₂₀H₂₁N₅O₂* ~375.4* Benzimidazole, hydroxyquinoline N/A
Y043-4254 C₂₀H₂₁N₇O 375.43 Benzimidazole, tetrazole 5 mg
Y043-4611 C₁₉H₁₉N₇OS 393.47 Benzimidazole, tetrazole, methylsulfanyl 3 mg
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (8h) Not reported Not reported Pyridoindole, hydroxybenzamide N/A

*Estimated based on structural analysis.

Key Observations:
  • Core Heterocycles: The target compound substitutes tetrazole (in Y043-4254/Y043-4611) with hydroxyquinoline, which may enhance metal-binding capacity but reduce polarity.
  • Molecular Weight : The target compound’s estimated weight (~375.4 g/mol) aligns with Y043-4254, suggesting comparable bioavailability.
  • Substituent Effects :
    • Y043-4611 : The methylsulfanyl group increases molecular weight and lipophilicity compared to Y043-4254 and the target compound.
    • Compound 8h : The pyridoindole core introduces a larger aromatic system, likely affecting steric interactions in biological targets.

Functional Group Implications

  • Hydroxyquinoline vs. Tetrazole: Hydroxyquinoline’s hydroxyl and nitrogen atoms enable metal chelation, relevant in antimicrobial or anticancer mechanisms.
  • Pentyl Chain : The five-carbon spacer in the target compound and Y043-4254 may optimize membrane permeability compared to shorter chains.

Research Findings and Gaps

  • Activity Data: The evidence lacks biological activity data for the target compound. In contrast, tetrazole derivatives (e.g., Y043-4254) are often explored as kinase inhibitors or antivirals, while hydroxyquinoline analogs are studied for antiparasitic applications.
  • Solubility and Stability: Hydroxyquinoline’s lower polarity compared to tetrazole may reduce aqueous solubility, necessitating formulation adjustments.
  • Further Studies : Structural activity relationship (SAR) studies are required to evaluate the target compound’s efficacy in disease models and its pharmacokinetic profile.

Biological Activity

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-hydroxyquinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anticancer effects. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of approximately 374.44 g/mol. The structure features a quinoline backbone substituted with both a hydroxy group and a benzimidazole moiety, which enhances its chemical reactivity and biological activity compared to other compounds in the same class.

Compound Name Molecular Formula Molecular Weight Key Structural Features
This compoundC22H22N4O2374.44 g/molHydroxy group, benzimidazole moiety

The biological activity of this compound is primarily attributed to its ability to interact with DNA and proteins. The benzimidazole structure allows the compound to bind effectively to these macromolecules, leading to:

  • Inhibition of DNA replication : This is crucial for the proliferation of cancer cells.
  • Disruption of protein synthesis : By interfering with the normal function of proteins essential for cell survival.

These mechanisms suggest that the compound may induce apoptosis in cancer cells and inhibit microbial growth, making it a candidate for therapeutic applications in oncology and infectious diseases .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A498 (renal cancer), MDA-MB-468 (breast cancer).
  • Results : The compound showed selective antitumor activity with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against several microbial strains, suggesting its potential as an antimicrobial agent:

  • Microbial Strains Tested : Various bacteria and fungi.
  • Mechanism : Likely involves disruption of microbial cell membranes and interference with metabolic processes .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against renal cancer cells indicated that:

  • Methodology : MTT assay was used to assess cell viability.
  • Findings : The compound exhibited significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutic agents .

Study 2: Antimicrobial Properties

Another research focused on the antimicrobial activity revealed:

  • Methodology : Disk diffusion method was employed to evaluate inhibition zones.
  • Findings : The compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

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